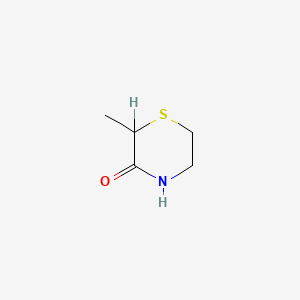

2-Methylthiomorpholin-3-one

Description

2-Methylthiomorpholin-3-one is a sulfur- and oxygen-containing heterocyclic compound characterized by a morpholinone backbone with a methylthio (-SCH₃) substituent at the 2-position. Its structure combines a six-membered morpholinone ring (featuring both oxygen and sulfur atoms) with a methylthio group, which may influence its electronic properties, solubility, and reactivity compared to simpler thiophenones or morpholine derivatives.

Properties

IUPAC Name |

2-methylthiomorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-4-5(7)6-2-3-8-4/h4H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQNETYDIXLTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69226-20-6 | |

| Record name | 3-Thiomorpholinone, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiomorpholinone, 2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylthiomorpholin-3-one can be synthesized through several methods. One common approach involves the cyclization of 2-aminoethanethiol with methyl chloroformate under basic conditions. The reaction proceeds as follows:

Starting Materials: 2-aminoethanethiol and methyl chloroformate.

Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Procedure: The 2-aminoethanethiol reacts with methyl chloroformate to form an intermediate, which then cyclizes to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methylthiomorpholin-3-one undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted morpholinones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

2-Methylthiomorpholin-3-one has been investigated for its potential anticancer activity. A study demonstrated its effectiveness against several human cancer cell lines, including T-cell acute lymphoblastic leukemia and cervical cancer cells (HeLa) . The compound exhibited significant antiproliferative effects, suggesting it could be a candidate for further development as an anticancer agent.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the inhibition of protein tyrosine kinases, which are critical targets in cancer therapy. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Pharmacological Studies

Pharmacological evaluations have shown that this compound can modulate various signaling pathways involved in cancer progression. For instance, it influences the expression of apoptotic proteins, enhancing the cytotoxic effects in tumor cells .

Analytical Chemistry

Detection Methods

The compound has been explored for its role in developing analytical tools for detecting prohibited substances in sports. The World Anti-Doping Agency (WADA) has funded research focusing on compounds like this compound to improve detection methodologies for performance-enhancing drugs . This highlights its importance in ensuring fair play in sports through advanced detection techniques.

Case Studies

Mechanism of Action

The mechanism of action of 2-Methylthiomorpholin-3-one involves its interaction with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to undergo oxidation and reduction reactions suggests it may influence redox processes in cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include 2-methoxy-2-methylthiolan-3-one and 2-ethylthiolan-3-one (Table 1). These compounds share a thiolan-3-one core but differ in substituents at the 2-position:

- 2-Methylthiomorpholin-3-one: Morpholinone ring (O and S atoms) with a methylthio group.

- 2-Methoxy-2-methylthiolan-3-one: Thiolanone (sulfur-containing five-membered ring) with methoxy (-OCH₃) and methyl (-CH₃) groups.

- 2-Ethylthiolan-3-one: Thiolanone with an ethyl (-CH₂CH₃) substituent.

Table 1: Structural Comparison of Thiophenone Derivatives

| Compound | Core Structure | 2-Position Substituent | Key Features |

|---|---|---|---|

| This compound | Morpholinone (6-membered) | -SCH₃ | O/S heteroatoms; bicyclic system |

| 2-Methoxy-2-methylthiolan-3-one | Thiolanone (5-membered) | -OCH₃, -CH₃ | Electron-withdrawing methoxy group |

| 2-Ethylthiolan-3-one | Thiolanone (5-membered) | -CH₂CH₃ | Electron-donating ethyl group |

The methylthio group (-SCH₃) may confer moderate electron-withdrawing effects and increased lipophilicity relative to methoxy or ethyl substituents.

Functional Group Impact on Reactivity

- Methylthio (-SCH₃) : Moderately electron-withdrawing, may participate in nucleophilic substitution or oxidation reactions.

- Ethyl (-CH₂CH₃) : Electron-donating, likely increasing stability in radical reactions .

Research Implications and Gaps

Comparative studies with analogs like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () could explore its utility in synthesizing bioactive molecules with thiophene or naphthalene moieties .

Key Research Needs :

Experimental data on solubility, melting point, and reactivity.

Computational studies (e.g., DFT) to quantify electronic effects of substituents.

Exploration of synthetic scalability and biological activity.

Biological Activity

2-Methylthiomorpholin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a morpholine ring with a methylthio group attached at the 2-position. The synthesis typically involves the reaction of morpholine derivatives with methylthiol or related reagents under controlled conditions. This structural modification is crucial for enhancing its biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Below are detailed findings from relevant studies:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study reported the compound's effectiveness against Staphylococcus aureus and Escherichia coli , indicating its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. Notably, it has been tested against K562 (chronic myeloid leukemia) and A549 (lung cancer) cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| K562 | 1.5 |

| A549 | 2.0 |

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiomorpholine derivatives, including this compound. The results indicated a promising profile against resistant bacterial strains, highlighting the need for further exploration in clinical settings .

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on cancer cells, researchers noted that this compound induced significant apoptosis in K562 cells through caspase activation pathways . This finding underscores its potential as a lead compound in anticancer drug development.

- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties revealed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests its utility in managing inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.